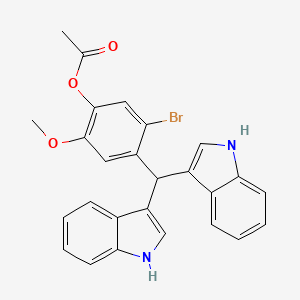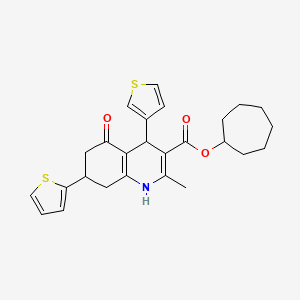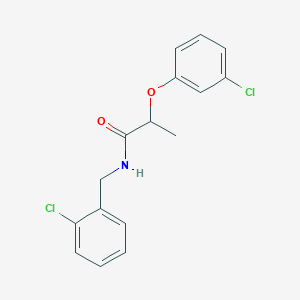![molecular formula C16H22BrClN2O5 B4075823 1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4075823.png)
1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine oxalate
Descripción general
Descripción
1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine oxalate, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an anti-parasitic drug, but its psychoactive properties have led to its use as a recreational drug. Despite its popularity as a recreational drug, BZP has also gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
BZP acts as a serotonin and dopamine agonist, which means it stimulates the release of these neurotransmitters in the brain. This leads to an increase in mood, energy, and alertness. BZP also acts as a monoamine reuptake inhibitor, which prolongs the effects of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-defined mechanism of action, which makes it useful for studying neurotransmitter systems in the brain. However, BZP has limitations as a research tool, as its effects are similar to those of other stimulant drugs, which makes it difficult to isolate its specific effects.
Direcciones Futuras
There are several areas of research that could be explored with BZP. One potential direction is the development of BZP-based drugs for the treatment of neurodegenerative diseases. Another area of research is the use of BZP as a tool for studying neurotransmitter systems in the brain. Additionally, BZP could be studied for its potential as an anti-cancer agent. Further research is needed to fully understand the potential therapeutic applications of BZP.
Aplicaciones Científicas De Investigación
BZP has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BZP has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.C2H2O4/c15-12-3-4-14(13(16)11-12)19-10-2-1-7-18-8-5-17-6-9-18;3-1(4)2(5)6/h3-4,11,17H,1-2,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZRKGZLPOXKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![1-[2-(4-iodophenoxy)ethyl]piperazine oxalate](/img/structure/B4075790.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)
![2-[(1-azepanylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075817.png)

![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075840.png)
![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide](/img/structure/B4075862.png)